molecular formula C4H6ClNO3 B13861427 2-[Carbonochloridoyl(methyl)amino]acetic acid

2-[Carbonochloridoyl(methyl)amino]acetic acid

Cat. No.: B13861427
M. Wt: 151.55 g/mol
InChI Key: XQUIWZKUKZLXBH-UHFFFAOYSA-N
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Description

2-[Carbonochloridoyl(methyl)amino]acetic acid is an organic compound that features a carbonyl chloride group attached to a methylamino group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Carbonochloridoyl(methyl)amino]acetic acid typically involves the reaction of methylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent side reactions. The reaction proceeds as follows:

CH3NH2+ClCH2COClCH3NHCOCH2Cl\text{CH}_3\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{NHCOCH}_2\text{Cl} CH3​NH2​+ClCH2​COCl→CH3​NHCOCH2​Cl

The product is then hydrolyzed to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[Carbonochloridoyl(methyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Carbonochloridoyl(methyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Carbonochloridoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chlorocarbonyl(methyl)amino]propanoic acid
  • 2-[Chlorocarbonyl(ethyl)amino]acetic acid
  • 2-[Chlorocarbonyl(methyl)amino]butanoic acid

Uniqueness

2-[Carbonochloridoyl(methyl)amino]acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

IUPAC Name

2-[carbonochloridoyl(methyl)amino]acetic acid

InChI

InChI=1S/C4H6ClNO3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H,7,8)

InChI Key

XQUIWZKUKZLXBH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)Cl

Origin of Product

United States

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